An In-Depth Technical Guide to Z-Gly-Gly-Gly-Gly-Gly-OH: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Z-Gly-Gly-Gly-Gly-Gly-OH: Synthesis, Characterization, and Applications
Prepared by: A Senior Application Scientist
Introduction: Situating Z-PentaGlycine in Modern Biochemical Research
Z-Gly-Gly-Gly-Gly-Gly-OH, or more formally known as N-Benzyloxycarbonyl-pentaglycine, is a synthetic peptide derivative of significant interest to researchers in biochemistry, drug development, and materials science. It is composed of a chain of five glycine residues (a pentapeptide) with its N-terminus protected by a benzyloxycarbonyl (Z) group. This structure is not arbitrary; each component—the Z-group and the oligoglycine chain—confers specific chemical properties and biological relevance, making it a versatile tool for a range of sophisticated applications.
The Z-group, one of the classical urethane-type protecting groups in peptide synthesis, provides stability and prevents unwanted side reactions, allowing for controlled, stepwise assembly of peptide chains.[1] The pentaglycine moiety, on the other hand, is a biologically significant motif. It notably serves as the flexible cross-bridge in the peptidoglycan cell wall of Staphylococcus aureus, a critical structure for bacterial integrity and a target for antibacterial enzymes.[2]
This guide provides an in-depth exploration of Z-Gly-Gly-Gly-Gly-Gly-OH, moving beyond a simple datasheet to explain the causality behind its use. We will cover its fundamental properties, synthesis, and key applications as an enzymatic substrate and a building block for advanced biomaterials, providing field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The utility of Z-Gly-Gly-Gly-Gly-Gly-OH in experimental design is dictated by its chemical and physical characteristics. The N-terminal Z-group imparts a significant hydrophobic character, influencing solubility, while the peptide backbone and C-terminal carboxylic acid provide polarity.
Chemical Structure
The structure consists of a pentaglycine core, which provides flexibility, linked to the rigid, aromatic benzyloxycarbonyl group.
Caption: Chemical structure of Z-Gly-Gly-Gly-Gly-Gly-OH.
Quantitative Data Summary
The table below summarizes key quantitative data for Z-pentaglycine and its shorter, commercially available precursors. This comparative data is essential for researchers designing multi-step syntheses or selecting the appropriate building block.
| Property | Z-Gly-OH | Z-Gly-Gly-OH | Z-Gly-Gly-Gly-OH | Z-Gly-Gly-Gly-Gly-Gly-OH |
| CAS Number | 1138-80-3[3] | 2566-19-0[4] | 2566-20-3[1][5] | 20228-72-2[6] |
| Molecular Formula | C₁₀H₁₁NO₄[7] | C₁₂H₁₄N₂O₅[4] | C₁₄H₁₇N₃O₆[1][5] | C₁₈H₂₃N₅O₈[6] |
| Molecular Weight | 209.20 g/mol [3][7] | 266.25 g/mol [4] | 323.31 g/mol [1][5] | 437.41 g/mol [6] |
| Appearance | Beige Powder[8] | White to off-white powder[4] | White to off-white powder[1] | White to off-white powder[6] |
| Purity (Typical) | ≥99%[8] | ≥97% (HPLC)[4] | ≥97% (HPLC)[1] | ≥98% (HPLC)[6] |
| Storage Conditions | Room Temperature | 0 - 8 °C[4] | 0 - 8 °C[1] | 0 - 8 °C[6] |
Synthesis and Quality Control
The synthesis of Z-Gly-Gly-Gly-Gly-Gly-OH is typically achieved through standard peptide synthesis methodologies. While solution-phase synthesis is possible, solid-phase peptide synthesis (SPPS) offers a more streamlined and automated approach, particularly for sequences of this length.[9] The Z-group, while more common in solution-phase, can be strategically employed in SPPS, although the Fmoc/tBu strategy is now more prevalent.[1][9]
Conceptual Workflow for Solid-Phase Synthesis
The synthesis builds the peptide from the C-terminus to the N-terminus on an insoluble resin support. The process involves a repeated cycle of deprotection of the N-terminal amino group followed by the coupling of the next protected amino acid.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Fmoc-Based SPPS of (Gly)₅
This protocol outlines the manual synthesis of the pentaglycine chain on a Wang resin, suitable for producing a C-terminal carboxylic acid. The final step involves coupling Z-Gly-OH.
1. Resin Preparation & First Amino Acid Loading:
-
Swell 1g of Wang resin (1 mmol/g substitution) in Dichloromethane (DCM), then wash with Dimethylformamide (DMF).
-
Prepare a solution of Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry in vacuo. Confirm loading via Fmoc cleavage quantification.
2. Peptide Chain Elongation (Iterative Cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.[10]
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-Gly-OH (3 eq.) with a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat this cycle three more times to assemble the Fmoc-(Gly)₅-Resin.
3. N-Terminal Z-Group Capping:
-
Perform a final Fmoc deprotection as described in step 2.
-
Couple Z-Gly-OH (3 eq.) using a suitable coupling agent (e.g., HBTU/DIPEA) as described for the Fmoc-amino acids. Agitate for 2-4 hours or until the reaction is complete.
4. Cleavage and Purification:
-
Wash the final Z-(Gly)₅-Resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.
-
Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final white powder.
Quality Control and Characterization
The identity and purity of the final product must be confirmed.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the peptide, matching the theoretical mass (437.41 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure. The spectrum would show characteristic peaks for the aromatic protons of the Z-group, the methylene protons of the benzyl group, and the distinct α-carbon protons of the five glycine residues.[11][12][13]
Key Applications in Biochemical and Pharmaceutical Research
The unique structure of Z-Gly-Gly-Gly-Gly-Gly-OH makes it a valuable reagent for studying specific biological processes and for constructing novel molecular architectures.
A. Substrate for Enzymatic Assays
The pentaglycine moiety is a known recognition and cleavage site for several bacterial enzymes, making Z-(Gly)₅-OH a useful, albeit protected, substrate for studying their activity. For enzymatic reactions involving the N-terminus, the Z-group must first be removed (e.g., via hydrogenolysis).
1. Lysostaphin: Targeting the Bacterial Cell Wall
Lysostaphin is a glycyl-glycine endopeptidase that specifically cleaves the pentaglycine cross-bridges in the peptidoglycan of S. aureus.[2][5][14] This lytic activity makes it a potent anti-staphylococcal agent. Studies have shown that lysostaphin preferentially hydrolyzes the Gly₂-Gly₃ or Gly₃-Gly₄ bond within the pentaglycine chain.[2][14][15]
Protocol: Ninhydrin-Based Assay for Lysostaphin Activity
This protocol measures the increase in free amino groups resulting from the cleavage of a pentaglycine substrate.[16]
-
Materials:
-
Deprotected (Gly)₅ substrate (prepared from Z-(Gly)₅-OH via catalytic hydrogenation).
-
Recombinant Lysostaphin enzyme.
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5).[5]
-
Ninhydrin reagent.
-
Glycine standard solutions for calibration curve.
-
-
Procedure:
-
Prepare a stock solution of the (Gly)₅ substrate in the reaction buffer (e.g., 4 mM).
-
In a microcentrifuge tube, combine 100 µL of the substrate solution with a specific concentration of lysostaphin (e.g., 1-5 µM).[5]
-
Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding the aliquot to the ninhydrin reagent and heating (e.g., boiling water bath for 15 minutes) to develop the color.[17]
-
Cool the samples and measure the absorbance at 570 nm.
-
Quantify the amount of cleavage by comparing the absorbance to a standard curve generated with known concentrations of glycine.
-
Calculate the initial reaction rate from the linear portion of the time course.
-
2. Sortase A: A Tool for Protein Engineering
Sortase A (SrtA) is a transpeptidase from Gram-positive bacteria that anchors surface proteins to the cell wall.[6][18] It recognizes a specific C-terminal sorting signal (e.g., LPXTG), cleaves the peptide bond between threonine and glycine, and ligates the protein to an N-terminal oligoglycine nucleophile.[3][19] This "sortagging" mechanism has been widely adopted as a powerful tool for site-specific protein modification, labeling, and cyclization.[18][20] In this context, peptides like Gly-Gly-Gly-OH or Gly-Gly-Gly-Gly-Gly-OH (with a free N-terminus) serve as the essential nucleophilic acceptor substrate.
Caption: Mechanism of Sortase A-mediated ligation (Sortagging).
While Z-(Gly)₅-OH itself cannot act as the nucleophile due to the blocked N-terminus, its deprotected form is an excellent substrate. The length of the oligoglycine chain can influence ligation efficiency, making pentaglycine a biologically relevant and effective choice.
B. Building Block for Drug Delivery and Biomaterials
The defined structure of Z-(Gly)₅-OH makes it a useful component in the rational design of more complex molecular systems.
-
Peptide-Drug Conjugates (PDCs): The pentaglycine sequence can serve as a flexible, hydrophilic linker between a targeting moiety and a cytotoxic drug. Peptides are advantageous in drug delivery due to their biocompatibility and ability to be engineered for specific targeting.[21][22][23] The Z-group can be retained during synthesis as an orthogonal protecting group or removed to allow further modification at the N-terminus.
-
Hydrogel Formation: Oligoglycine sequences are known to self-assemble into stable structures.[4] This property can be exploited to create peptide-based hydrogels for controlled drug release or as scaffolds in tissue engineering. The Z-group can act as a hydrophobic driver for self-assembly. While direct use of Z-(Gly)₅-OH in hydrogels is less documented, the principle of using peptide amphiphiles (hydrophobic head, hydrophilic tail) is well-established, and this molecule fits that paradigm.
Conclusion and Future Outlook
Z-Gly-Gly-Gly-Gly-Gly-OH is more than a mere catalogue chemical; it is a precisely engineered tool that bridges synthetic chemistry with fundamental biology. Its Z-protected N-terminus provides stability and synthetic control, while its pentaglycine core serves as a key substrate for enzymes like lysostaphin and sortase A, which are central to bacterial pathogenesis and protein engineering, respectively.
For the researcher, this molecule offers a reliable starting point for synthesizing enzyme substrates, developing novel antibacterial agents, or constructing sophisticated drug delivery systems. Its value lies in its dual nature: a stable, protected building block that, upon deprotection, reveals a biologically active and versatile oligopeptide. As research into targeted therapeutics and advanced biomaterials continues to grow, the strategic application of well-defined peptide fragments like Z-pentaglycine will undoubtedly play an increasingly important role in driving innovation.
References
-
The reaction mechanism of Sortase A. Sortase A could recognize an LPXTG... ResearchGate. Available at: [Link]
-
Sortase A. Roboklon. Available at: [Link]
- Surewaard, B. G., et al. (2013). Sortase-Mediated Protein Ligation. Methods in Molecular Biology, 979, 199–210.
- Raulinaitis, V., et al. (2019). Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. eLife, 8, e48190.
- Vigneron, P., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(3), 321-343.
- Schneider, T., & Sahl, H. G. (2010). An oldie but a goodie - cell wall biosynthesis as a target for antibacterial drugs. International Journal of Medical Microbiology, 300(2-3), 161-169.
- Grishin, A. V., et al. (2007). Ionogenic groups in the active site of lysostaphin. Kinetic and thermodynamic data compared with x-ray crystallographic data. Biochemistry (Moscow), 72(9), 989-993.
-
Raulinaitis, V., et al. (2023). Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. ResearchGate. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Z-Gly-gly-gly-gly-OH | C16H20N4O7 | CID 344904. PubChem. Available at: [Link]
- Williamson, D. J., et al. (2012). Depsipeptide substrates for sortase-mediated N-terminal protein ligation.
-
Z-Gly-OH - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Z-Gly-OH - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
- Grishin, A. V., et al. (2020). A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity. Antibiotics (Basel), 9(12), 918.
- van der Mee-Marquet, N., et al. (2022). Natural and Synthetic Sortase A Substrates Are Processed by Staphylococcus aureus via Different Pathways.
- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (2018). Molecules, 23(10), 2663.
-
Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]
- An in situ-forming polyzwitterion hydrogel: Towards vitreous substitute application. (2020).
- Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. (2002). Journal of Pharmacological and Toxicological Methods, 48(2), 125-131.
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. Available at: [Link]
-
Z-Gly-OH [1138-80-3]. Aapptec Peptides. Available at: [Link]
-
Glycerol. Wikipedia. Available at: [Link]
- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (2018). Molecules, 23(10), 2663.
- Natural and Synthetic Sortase A Substrates Are Processed by Staphylococcus aureus via Different Pathways. (2022).
- Sortase–Mediated Transpeptidation for Site–Specific Modification of Peptides, Glycopeptides, and Proteins. (2012). Current Protocols in Chemical Biology, 4(3), 221-236.
-
Changes in hydrogel properties under the influence of Gly. ResearchGate. Available at: [Link]
- Peptide-Based Drug Delivery Systems. (2017). Molecules, 22(10), 1734.
- Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. (2021). Pharmaceutics, 13(12), 2146.
-
High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. ORCA. Available at: [Link]
- Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections. (2022). Pharmaceutics, 14(11), 2489.
- Peptidoglycan Hydrolytic Activity of Bacteriophage Lytic Proteins in Zymogram Analysis. (2018). Methods in Molecular Biology, 1693, 107-115.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM [elifesciences.org]
- 3. Sortase - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. peptide.com [peptide.com]
- 8. Z-Gly-OH 99 1138-80-3 [sigmaaldrich.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 14. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Simple Protocol for the Determination of Lysostaphin Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. roboklon.com [roboklon.com]
- 21. books.rsc.org [books.rsc.org]
- 22. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
